molecular formula C14H19NO2 B13609051 4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13609051
M. Wt: 233.31 g/mol
InChI Key: MYCKBIBIEWDONY-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring substituted with a carboxylic acid group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions can be performed using halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its pyrrolidine ring and carboxylic acid group provide distinct reactivity and functionality compared to other similar compounds.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-3-10-4-6-11(7-5-10)12-8-15(2)9-13(12)14(16)17/h4-7,12-13H,3,8-9H2,1-2H3,(H,16,17)

InChI Key

MYCKBIBIEWDONY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C

Origin of Product

United States

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